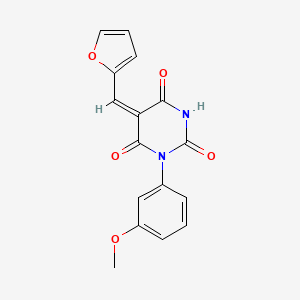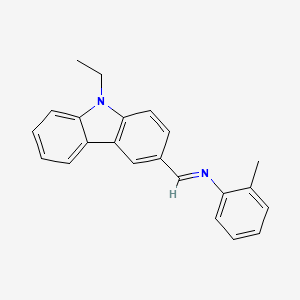
1-methyl-4-(5-methyl-1H-indol-2-yl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(5-methyl-1H-indol-2-yl)pyridinium: is a heterocyclic compound that combines a pyridine ring with an indole moiety. Let’s break down its structure:
Pyridinium Ring: The core structure contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom).
Indole Moiety: Attached to the pyridine ring, we find an indole group (a benzene ring fused to a five-membered nitrogen-containing ring).
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic methods exist for preparing this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole ring system . Further modifications can yield the desired 1-methyl-4-(5-methyl-1H-indol-2-yl)pyridinium.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation and Reduction: The compound can undergo oxidation (loss of electrons) or reduction (gain of electrons) reactions.
Substitution Reactions: It may participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve potassium permanganate (KMnO₄), while reduction could use sodium borohydride (NaBH₄).
Major Products:: The products formed from these reactions will vary based on the specific reaction conditions. Researchers have synthesized derivatives with diverse properties, including potential bioactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Researchers use this compound as a building block for designing novel molecules.
Catalysis: It may serve as a catalyst in organic reactions.
Anticancer Potential: Some derivatives exhibit anticancer activity .
Microbial Inhibition: Researchers explore its effects on microbes.
Drug Development: Its unique structure makes it valuable for drug discovery.
Dyes and Pigments: The indole moiety contributes to colorful dyes and pigments.
Pharmaceuticals: It may find applications in drug formulations.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on the specific derivative. It could involve interactions with cellular receptors, enzymes, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s worth noting that the combination of pyridine and indole motifs is relatively unique. Researchers often compare it to related heterocyclic compounds to understand its distinct properties.
Eigenschaften
Molekularformel |
C15H15N2+ |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
5-methyl-2-(1-methylpyridin-1-ium-4-yl)-1H-indole |
InChI |
InChI=1S/C15H14N2/c1-11-3-4-14-13(9-11)10-15(16-14)12-5-7-17(2)8-6-12/h3-10H,1-2H3/p+1 |
InChI-Schlüssel |
GHXKKOWRRLIECM-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=[N+](C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11538637.png)
![4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538638.png)

![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B11538656.png)

![4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid](/img/structure/B11538671.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538673.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538679.png)
![(3Z)-3-[(2-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11538680.png)


![[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11538699.png)
![2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11538703.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11538710.png)
